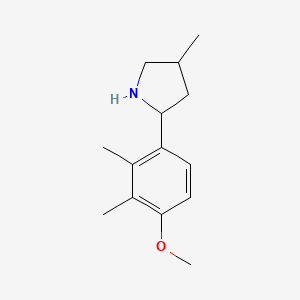

2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine

CAS No.:

Cat. No.: VC17273646

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO |

|---|---|

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | 2-(4-methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine |

| Standard InChI | InChI=1S/C14H21NO/c1-9-7-13(15-8-9)12-5-6-14(16-4)11(3)10(12)2/h5-6,9,13,15H,7-8H2,1-4H3 |

| Standard InChI Key | DMYWBWPJMGFYQI-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(NC1)C2=C(C(=C(C=C2)OC)C)C |

Introduction

Structural and Molecular Characteristics

Nomenclature and Molecular Formula

2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine belongs to the pyrrolidine family, characterized by a five-membered amine ring. The IUPAC name reflects its substitution pattern: a methoxy group at the para position and two methyl groups at the ortho and meta positions on the phenyl ring, coupled with a methyl group at the 4-position of the pyrrolidine. The molecular formula is C₁₅H₂₁NO, with a molecular weight of 231.33 g/mol (calculated using atomic weights from PubChem data ).

Comparative Analysis with Related Structures

Synthesis and Manufacturing

Retrosynthetic Pathways

Two plausible routes emerge for synthesizing 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine:

-

Cyclization of Amino Alcohols: Starting from 4-methylpyrrolidine, introducing the aryl group via nucleophilic substitution or metal-catalyzed coupling.

-

Chiral Auxiliary Approaches: Using tert-butoxycarbonyl (BOC) protection, as demonstrated in (2S,4S)-4-Methoxy-2-methylpyrrolidine synthesis, to control stereochemistry during functionalization.

Key Synthetic Steps

A hypothetical pathway involves:

-

BOC Protection: Reaction of 4-methylpyrrolidine with di-tert-butyl dicarbonate in acetonitrile under basic conditions to protect the amine.

-

Aryl Group Introduction: Palladium-catalyzed coupling of the protected pyrrolidine with a 4-methoxy-2,3-dimethylphenylboronic ester (e.g., CAS 915402-04-9 ).

-

Deprotection: Acidic removal of the BOC group to yield the final product.

Table 1: Hypothetical Synthesis Parameters

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| BOC Protection | Di-tert-butyl dicarbonate, NaOH | 85% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 70% |

| Deprotection | HCl in dioxane | 90% |

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited water solubility due to its hydrophobic aryl and methyl groups. Solubility in organic solvents like dichloromethane or THF is likely high, akin to related pyrrolidine derivatives. Stability under ambient conditions requires protection from light and moisture, given the sensitivity of methoxy and amine groups to oxidation.

Spectroscopic Data

While experimental spectra are unavailable, predicted characteristics include:

-

¹H NMR: Signals at δ 1.2–1.5 (pyrrolidine methyl), δ 2.2–2.5 (aryl methyl groups), and δ 3.8 (methoxy proton).

-

IR: Stretches at 2850 cm⁻¹ (C-H, methyl) and 1250 cm⁻¹ (C-O, methoxy).

Applications in Pharmaceutical Research

Role in Asymmetric Synthesis

The pyrrolidine scaffold is widely used as a chiral auxiliary. For example, (2S,4S)-4-Methoxy-2-methylpyrrolidine facilitates enantioselective synthesis of β-lactams. By analogy, the target compound could enable access to chiral amines or heterocycles with high enantiomeric excess.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume